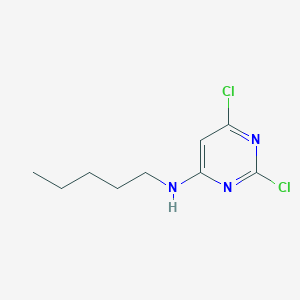
2,6-Dichloro-N-pentylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-N-pentylpyrimidin-4-amine is a chemical compound with the molecular formula C9H13Cl2N3 It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-N-pentylpyrimidin-4-amine typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of 2,6-dichloropyrimidine with pentylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution of the chlorine atoms by the amine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by amination. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-N-pentylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The compound can be hydrolyzed to form pyrimidine derivatives with hydroxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, amines, and hydroxyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Dichloro-N-pentylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-N-pentylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-N,N-dimethylpyridin-4-amine
- 2,6-Dichloropyrimidine
- 2,6-Dichloro-4-aminopyrimidine
Uniqueness
2,6-Dichloro-N-pentylpyrimidin-4-amine is unique due to its specific substitution pattern and the presence of the pentyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Biological Activity
2,6-Dichloro-N-pentylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure with two chlorine atoms and a pentyl group, is part of a broader class of pyrimidines known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is C₉H₁₄Cl₂N₄, with a molecular weight of approximately 232.1 g/mol. The synthesis typically involves nucleophilic substitution reactions where various amines react with dichloropyrimidine derivatives. The regioselectivity of these reactions is influenced by steric factors and the electronic nature of substituents on the pyrimidine ring.
Research indicates that compounds similar to this compound often interact with biological targets such as enzymes or receptors. These interactions can lead to enzyme inhibition or receptor antagonism. For instance, pyrimidine derivatives are known to inhibit specific enzymes involved in metabolic pathways or act as antagonists at certain receptors.
The compound may exhibit biological activity through several mechanisms:
- Enzyme Inhibition : By mimicking natural substrates or binding to active sites, it can prevent substrate access.
- Receptor Interaction : It may modulate receptor activity through structural compatibility with binding sites.
Pharmacological Profiles
The biological activities of this compound have been compared with other pyrimidine derivatives to elucidate its unique pharmacological profile. Below is a comparative table highlighting some related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2,6-Dichloro-N-methyl-N-phenylpyrimidin-4-amine | Structure | Methyl group substitution affects biological activity |
| 4-Amino-2,6-dichloropyrimidine | Structure | Contains an amino group that enhances reactivity |
| 6-Chloro-2-methyl-N-pentylpyrimidin-4-amine | Structure | Methyl substitution alters pharmacological profile |
These compounds illustrate the diversity within the pyrimidine family while emphasizing how specific substitutions lead to variations in biological activity and application potential.
Properties
CAS No. |
89099-65-0 |
|---|---|
Molecular Formula |
C9H13Cl2N3 |
Molecular Weight |
234.12 g/mol |
IUPAC Name |
2,6-dichloro-N-pentylpyrimidin-4-amine |
InChI |
InChI=1S/C9H13Cl2N3/c1-2-3-4-5-12-8-6-7(10)13-9(11)14-8/h6H,2-5H2,1H3,(H,12,13,14) |
InChI Key |
WKTISPHJFHDOKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=CC(=NC(=N1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















